Cas no 1904-24-1 (5-ethyl-1H-pyrazol-3-amine)

5-ethyl-1H-pyrazol-3-amine 化学的及び物理的性質
名前と識別子
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- 3-Ethyl-1H-pyrazol-5-amine
- 5-ETHYL-2H-PYRAZOL-3-YLAMINE
- 3-Amino-5-ethyl-1H-pyrazole
- 3-Amino-5-ethyl-2H-pyrazole
- 3-Amino-5-ethylpyrazole
- 5-Amino-3-ethyl-1H-pyrazole
- 5-ethyl-1H-pyrazol-3-amine
- H50782
- 5-ethyl-3-aMino-1H-pyrazole
- 1H-Pyrazol-3-amine, 5-ethyl-
- 3-Ethyl-1H-pyrazol-5-amine hydrochloride
- 5-amino-3-ethylpyrazole
- ethyl-5-aminopyrazole
- 5-ethyl-2H-pyrazol-3-amine
- 1H-Pyrazol-5-amine, 3-ethyl-
- AXDGPQLEVYSXNL-UHFFFAOYSA-N
- BCP27324
- BBL1
- EN300-55759
- 133284-57-8
- PB34258
- 5-Amino-3-ethyl-1H-pyrazole, AldrichCPR
- MFCD02255832
- 3-Amino-5-ethyl-1H-pyrazole, 97%
- AM20090110
- MFCD08060982
- 1904-24-1
- W-206403
- AKOS005202678
- AKOS022358022
- CS-W016620
- SY008703
- Z360168062
- FT-0756301
- CHEBI:194587
- SCHEMBL174227
- FT-0646795
- GS-4088
- DTXSID00621279
- BBL100750
- STL554544
- DB-006944
- DA-23652
- 1429171-58-3
-
- MDL: MFCD02255832
- インチ: 1S/C5H9N3/c1-2-4-3-5(6)8-7-4/h3H,2H2,1H3,(H3,6,7,8)
- InChIKey: AXDGPQLEVYSXNL-UHFFFAOYSA-N
- ほほえんだ: N1([H])C(=C([H])C(N([H])[H])=N1)C([H])([H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 111.079647g/mol
- ひょうめんでんか: 0
- XLogP3: 0.7
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 回転可能化学結合数: 1
- どういたいしつりょう: 111.079647g/mol
- 単一同位体質量: 111.079647g/mol
- 水素結合トポロジー分子極性表面積: 54.7Ų
- 重原子数: 8
- 複雑さ: 74.1
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- 互変異性体の数: 5
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: Pale-yellow to Yellow-brown Liquid
- 密度みつど: 1.126 g/mL at 25 °C
- ふってん: 313.758°C at 760 mmHg
- フラッシュポイント: 華氏温度:>230°f
摂氏度:>110°c - 屈折率: n20/D 1.542
- PSA: 54.70000
- LogP: 1.13550
5-ethyl-1H-pyrazol-3-amine セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 22-36/37/38
- セキュリティの説明: S23; S26; S36/37/39
-
危険物標識:
- リスク用語:R22; R36/37/38
- ちょぞうじょうけん:Keep in dark place,Sealed in dry,2-8°C
- 危険レベル:IRRITANT
5-ethyl-1H-pyrazol-3-amine 税関データ
- 税関コード:2933199090
- 税関データ:
中国税関番号:
2933199090概要:
2933199090。他の構造上非縮合ピラゾール環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933199090。構造中に非縮合ピラゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
5-ethyl-1H-pyrazol-3-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB466213-5 g |
5-Ethyl-1H-pyrazol-3-amine; 95% |
1904-24-1 | 5g |
€186.60 | 2022-03-01 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R031174-5g |
5-ethyl-1H-pyrazol-3-amine |
1904-24-1 | 97% | 5g |
¥274 | 2024-05-25 | |
Chemenu | CM110904-1g |
5-ethyl-1H-pyrazol-3-amine |
1904-24-1 | 95+% | 1g |
$71 | 2021-08-06 | |
Enamine | EN300-55759-1.0g |
3-ethyl-1H-pyrazol-5-amine |
1904-24-1 | 95% | 1g |
$33.0 | 2023-05-03 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0143-5g |
5-Ethyl-2H-pyrazol-3-ylamine |
1904-24-1 | 96% | 5g |
¥856.91 | 2025-01-20 | |
Ambeed | A152439-250mg |
3-Amino-5-ethylpyrazole |
1904-24-1 | 97% | 250mg |
$6.0 | 2025-02-26 | |
eNovation Chemicals LLC | D689627-10g |
3-Amino-5-ethylpyrazole |
1904-24-1 | >97% | 10g |
$155 | 2024-07-20 | |
Enamine | EN300-55759-5.0g |
3-ethyl-1H-pyrazol-5-amine |
1904-24-1 | 95% | 5g |
$103.0 | 2023-05-03 | |
Fluorochem | 077556-1g |
3-Ethyl-1H-pyrazol-5-amine |
1904-24-1 | 95% | 1g |
£35.00 | 2022-03-01 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H825268-5g |
5-ethyl-1H-pyrazol-3-amine |
1904-24-1 | >97% | 5g |
1,267.00 | 2021-05-17 |
5-ethyl-1H-pyrazol-3-amine 関連文献
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
8. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
5-ethyl-1H-pyrazol-3-amineに関する追加情報
Introduction to 5-ethyl-1H-pyrazol-3-amine (CAS No. 1904-24-1)
5-ethyl-1H-pyrazol-3-amine, with the chemical formula C₅H₈N₄, is a heterocyclic organic compound belonging to the pyrazole class. This compound has garnered significant attention in the field of pharmaceutical research due to its versatile structural framework and potential biological activities. The presence of both an ethyl group and an amine substituent on the pyrazole ring imparts unique reactivity and functionality, making it a valuable scaffold for drug discovery and development.
The CAS number 1904-24-1 uniquely identifies this compound in scientific literature and databases, ensuring precise referencing and differentiation from other isomers or analogs. Pyrazole derivatives are well-documented for their role in various therapeutic applications, including antiviral, anti-inflammatory, and anticancer agents. The amine functionality in 5-ethyl-1H-pyrazol-3-amine particularly facilitates further chemical modifications, enabling the synthesis of more complex molecules with tailored pharmacological properties.
Recent advancements in medicinal chemistry have highlighted the importance of pyrazole-based compounds in addressing unmet medical needs. Studies have demonstrated that modifications at the 3-position of the pyrazole ring can significantly influence binding affinity and metabolic stability. The ethyl group at the 5-position further contributes to the molecule's solubility and bioavailability, critical factors in drug formulation.
In the context of contemporary drug design, 5-ethyl-1H-pyrazol-3-amine has been explored as a precursor in the development of novel therapeutics. Its structural motif is found in several approved drugs, underscoring its relevance in clinical applications. Researchers have leveraged its scaffold to create inhibitors targeting enzymes involved in metabolic pathways linked to diseases such as diabetes and cancer. The compound's ability to act as a kinase modulator has been particularly intriguing, with preliminary studies suggesting its potential in disrupting aberrant signaling cascades.
The synthesis of 5-ethyl-1H-pyrazol-3-amine typically involves multi-step organic reactions, often starting from readily available precursors like ethyl acetoacetate or ethyl propiolate. The introduction of the amine group is commonly achieved through reductive amination or nucleophilic substitution reactions. Advances in catalytic methods have improved yield and purity, making large-scale production more feasible for research and industrial purposes.
From a computational chemistry perspective, molecular modeling studies on 5-ethyl-1H-pyrazol-3-amine have provided insights into its interactions with biological targets. Docking simulations have revealed that this compound can bind effectively to proteins involved in inflammation and cell proliferation. These findings align with experimental observations where pyrazole derivatives exhibit significant pharmacological effects. The integration of machine learning algorithms has further accelerated the identification of promising analogs by predicting binding affinities with high accuracy.
The pharmacokinetic profile of 5-ethyl-1H-pyrazol-3-amine is another area of active investigation. Preclinical studies indicate that it exhibits moderate oral bioavailability and reasonable tissue distribution, suggesting its suitability for systemic therapy. However, challenges such as rapid metabolism may necessitate optimization strategies like prodrug design or covalent modification to enhance stability and prolong circulation time.
In conclusion, 5-ethyl-1H-pyrazol-3-amine (CAS No. 1904-24-1) represents a compelling candidate for further development in pharmaceutical applications. Its unique structural features, combined with emerging research findings, position it as a key intermediate in the quest for novel treatments. As synthetic methodologies and computational tools continue to evolve, opportunities for exploring its full potential are likely to expand, contributing to advancements across multiple therapeutic domains.
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